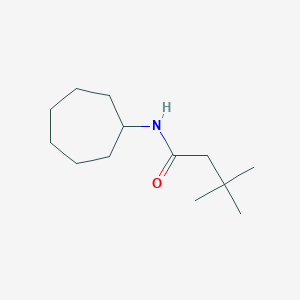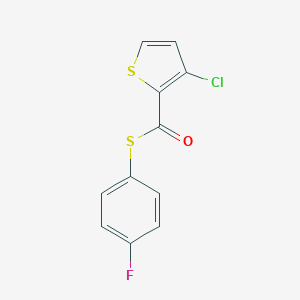![molecular formula C16H20N2O3 B262330 8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B262330.png)
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol
Métodos De Preparación
Análisis De Reacciones Químicas
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be compared with other similar compounds, such as:
8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Differing in the phenyl group instead of the isopropyl group.
4-{4-nitrophenyl}-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Differing in the nitrophenyl group instead of the methoxy group
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
8-methoxy-6-nitro-4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)15-12-6-4-5-11(12)13-7-10(21-3)8-14(18(19)20)16(13)17-15/h4-5,7-9,11-12,15,17H,6H2,1-3H3 |
Clave InChI |
PJSSVBZCPVCAKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2CC=CC2C3=CC(=CC(=C3N1)[N+](=O)[O-])OC |
SMILES canónico |
CC(C)C1C2CC=CC2C3=C(N1)C(=CC(=C3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)
METHANONE](/img/structure/B262255.png)



![6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one](/img/structure/B262272.png)

![Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate](/img/structure/B262279.png)
![2-{[(4-fluorophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B262281.png)

![Methyl 3-{[(4-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B262289.png)


